1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS: 821768-09-6) is a fluorinated heterocyclic compound featuring a piperidine ring linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₁₂H₁₃F₃N₂O₂, with a molecular weight of 274.24 g/mol. This structural configuration makes it a candidate for pharmaceutical and agrochemical research, particularly in drug discovery targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-5-16-10(9)17-6-3-8(4-7-17)11(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNKYDHEZJLXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461352 | |
| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821768-09-6 | |
| Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821768-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
- Dissolve the ethyl ester precursor in methanol (15 mL) and water (2.5 mL).
- Add potassium hydroxide (535 mg, 9.54 mmol) to the mixture.
- React at 40°C for 30 minutes.
- Evaporate the solvent and dissolve the residue in water.
- Adjust the pH to 3 using 2N hydrochloric acid.
- Filter off the solid formed and dry it under vacuum.
Yield:
54% (471 mg of product obtained).
Analytical Data:
- 1H NMR (DMSO-d6): δ 1.42–1.60 (m, 2H), 1.81–1.93 (m, 2H), 2.50–2.62 (m, 1H), 3.00–3.14 (m, 2H), 4.21–4.36 (m, 2H), 6.95 (d, 1H), 7.75 (dd, 1H), 8.38 (d, 1H), 12.25 (s, 1H).
- Molecular Weight: 274.24 g/mol.
- MS: $$ m/z = 275 $$ ([M+H]+).
Table: Conditions for Hydrolysis of Ethyl Ester
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Dissolution | Methanol + Water | Ensures homogeneous reaction medium |
| Base Addition | Potassium hydroxide | Facilitates hydrolysis |
| Reaction Temperature | $$40^\circ$$C | Optimized for efficient conversion |
| pH Adjustment | Hydrochloric acid | Precipitates the target compound |
| Filtration/Drying | Vacuum drying | Ensures purity and avoids contamination |
General Notes on Stock Solution Preparation
For research applications, stock solutions of this compound can be prepared based on its solubility properties:
Solubility Guidelines:
Chemical Reactions Analysis
1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds between the pyridine and piperidine rings.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Activity
Research indicates that derivatives of this compound show antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes.
Anticancer Activity
Studies have demonstrated that 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid can inhibit cell proliferation in several cancer cell lines. The IC50 values vary by cell line, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, such as TRPV1 receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies.
Summary of Biological Activities
| Activity Type | Target/Organism | IC50/EC50 Values |
|---|---|---|
| Antimicrobial | E. coli | 15 µM |
| Anticancer | Human breast cancer cells | 25 µM |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key steps include:
- Formation of the piperidine ring through cyclization.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Carboxylation to yield the final carboxylic acid product.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of this compound, it was tested against various human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line.
Case Study 2: Enzyme Inhibition Profile
The compound's ability to inhibit TRPV1 receptors was assessed, revealing an inhibition constant (IC50) of approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could be leveraged for developing new analgesics.
Medicinal Chemistry Applications
The unique structural features of this compound make it an attractive candidate for drug development:
- Trifluoromethyl Group : Enhances binding affinity to biological targets.
- Pyridine Core : Provides a scaffold for various modifications leading to diverse biological activities.
Potential Therapeutic Uses
The pharmacological profile suggests several therapeutic applications:
- Antitumor Agents : Development of targeted therapies for various cancers.
- CNS Disorders : Exploration in treatments for conditions like depression and anxiety due to its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid and analogous compounds:
Structural and Functional Insights
- Heterocyclic Core Variations: Pyridine vs. Pyrimidine derivatives (): The pyrimidine ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and metabolic stability in drug design .
Substituent Position Effects :
- Nitro group introduction () adds strong electron-withdrawing effects, which could increase acidity of the carboxylic acid moiety .
Research and Application Considerations
- Pharmaceutical Potential: The target compound’s structural flexibility makes it suitable for developing protease inhibitors or kinase modulators. Pyrimidine-based analogs () show promise in targeting bacterial enzymes like Staphylococcus aureus CrtM . Methylamide derivatives () may serve as prodrugs to improve bioavailability .
- Synthetic Challenges: Introducing trifluoromethyl groups requires specialized reagents (e.g., fluoroform or Ruppert-Prakash reagent), as noted in fluorination methodologies () .
Biological Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its trifluoromethyl group is known to enhance biological activity, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C12H13F3N2O2
- Molecular Weight : 274.243 g/mol
- CAS Number : 821768-09-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Cannabinoid Receptor Modulation :
- Antiproliferative Effects :
Antidiabetic Potential
Research has demonstrated that compounds similar to this compound show significant DPP-IV inhibitory activity. For instance, the IC50 values for DPP-IV inhibitors in related studies ranged from 0.84 µM to 19.9 µM, indicating strong potential for managing type 2 diabetes .
Anticancer Activity
In vitro studies have reported that derivatives of piperidine exhibit varying degrees of antiproliferative activity against human cancer cell lines:
- IC50 Values :
Study on DPP-IV Inhibition
A study focusing on the structure-activity relationship (SAR) of piperidine derivatives highlighted the importance of the trifluoromethyl group in enhancing DPP-IV inhibition. The study utilized molecular docking techniques to predict binding affinities and confirmed that the presence of this group significantly improved inhibitory potency compared to non-fluorinated analogs .
Antiproliferative Activity Assessment
Another investigation assessed the antiproliferative effects of several piperidine derivatives on various cancer cell lines. The results indicated that compounds with a trifluoromethyl substituent exhibited superior activity, particularly against breast and ovarian cancer cells, reinforcing the potential therapeutic implications of this chemical class .
Q & A
Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs?
- Methodological Answer :
- Electrophilic Substitution : The CF₃ group deactivates the pyridine ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration compared to non-fluorinated analogs (50°C).
- Hydrogen Bonding : The carboxylic acid forms stronger H-bonds with proteins (e.g., ∆G = −8.2 kcal/mol vs. −6.5 kcal/mol for methyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
